N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound . It has a mass of 484.164±0 dalton and a chemical formula of C₂₃H₂₇F₃N₂O₄S . The canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) ©C .
Molecular Structure Analysis
The InChI representation of the compound is InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3 . This representation can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a mass of 484.164±0 dalton and a chemical formula of C₂₃H₂₇F₃N₂O₄S . The canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) ©C . These properties can be used to further analyze the physical and chemical properties of the compound.Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C-F stereocenters, highlights the importance of such scaffolds in medicinal chemistry. The excellent yields, diastereo-, and enantioselectivities of these reactions underpin their utility in the synthesis of pharmacologically active compounds (Bing Li, Ye Lin, & D. Du, 2019).
Enzyme Inhibition
Unprotected primary sulfonamide groups facilitating ring-forming cascades to create [1,4]oxazepine-based primary sulfonamides demonstrate strong inhibition of human carbonic anhydrases, a class of enzymes relevant in therapeutic interventions for conditions like glaucoma, epilepsy, and altitude sickness (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin, 2018).
Anticancer Activity
The selective COX-2 inhibitor JTE-522 has been studied for its ability to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell lines, suggesting potential applications in cancer therapy (Hong-liang Li, Haiwang Zhang, Dan-Dan Chen, L. Zhong, X. Ren, & Rui St-Tu, 2002).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-5-23-17-11-14(6-9-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-7-8-16(21)13(2)10-15/h6-11,22H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINJWAANFSBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
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